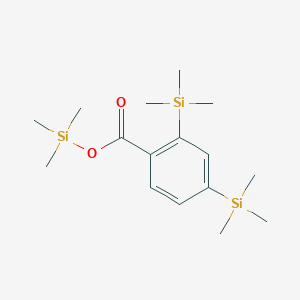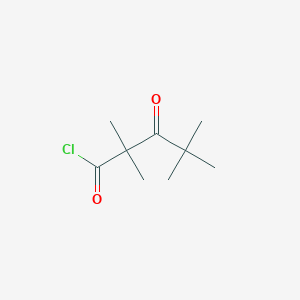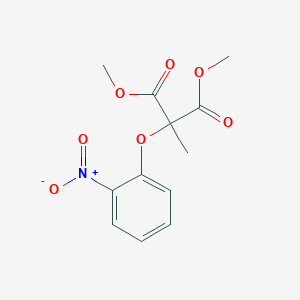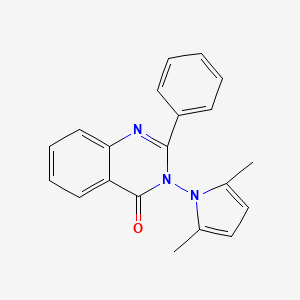![molecular formula C19H30N2O3 B12558531 N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide CAS No. 143572-75-2](/img/structure/B12558531.png)
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide is a synthetic compound known for its unique chemical structure and properties. It is a fatty amide resulting from the formal condensation of palmitic acid with the primary amino group of 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide involves the condensation of palmitic acid with 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Amide Bond: Palmitic acid is reacted with 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to enhance production rates and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a Bronsted base, capable of accepting a proton from a donor . This property allows it to participate in various biochemical reactions and influence cellular processes.
Comparación Con Compuestos Similares
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide can be compared with other similar compounds, such as:
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexadecanamide: A structural derivative with a longer fatty acid chain.
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]palmitamide: Another derivative with a different fatty acid chain length.
These compounds share similar chemical properties but differ in their fatty acid chain lengths, which can influence their physical and chemical behavior.
Propiedades
Número CAS |
143572-75-2 |
|---|---|
Fórmula molecular |
C19H30N2O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C19H30N2O3/c1-2-3-5-10-18(22)20-17(15-21-11-13-24-14-12-21)19(23)16-8-6-4-7-9-16/h4,6-9,17,19,23H,2-3,5,10-15H2,1H3,(H,20,22) |
Clave InChI |
ZEYJTACFBBGJAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)

![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)



![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)


